7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

Catalog No.
S795596
CAS No.
86393-33-1
M.F
C13H9ClFNO3
M. Wt
281.66 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoq...

CAS Number

86393-33-1

Product Name

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

IUPAC Name

7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C13H9ClFNO3

Molecular Weight

281.66 g/mol

InChI

InChI=1S/C13H9ClFNO3/c14-9-4-11-7(3-10(9)15)12(17)8(13(18)19)5-16(11)6-1-2-6/h3-6H,1-2H2,(H,18,19)

InChI Key

ISPVACVJFUIDPD-UHFFFAOYSA-N

SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)F)C(=O)O

Synonyms

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid; 1-Cyclopropyl-1,4-dihydro-4-oxo-6-fluoro-7-chloro-3-quinolinecarboxylic Acid; 7-Chloro-1-cyclopropyl-6-fluoro-3-carboxy-1,4-dihydro-4-oxoquinoline; Fluoroquinolonic Acid

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)F)C(=O)O

Synthesis and Role as an Intermediate

-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, also known as fluoroquinolonic acid, is a chemical compound synthesized as an intermediate during the production of the widely used antibiotic ciprofloxacin hydrochloride.

Several studies describe the synthesis of fluoroquinolonic acid as a key step in the multi-step process for obtaining ciprofloxacin. The most common method involves the cyclization of ethyl 2,4-dichloro-5-fluorobenzoylacetate, followed by subsequent deprotection and functional group modifications [, ].

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, also known as fluoroquinolonic acid or Q-acid, is a synthetic organic compound with the chemical formula C13H9ClFNO3 []. Information on its origin or specific role in scientific research beyond its potential as a precursor for other molecules is currently limited.


Molecular Structure Analysis

The key feature of the molecule is the quinoline core, a bicyclic aromatic system containing a benzene ring fused with a pyridine ring. The molecule also has the following notable structural aspects:

  • Chlorine (Cl) atom at the 7th position of the quinoline ring
  • Fluorine (F) atom at the 6th position
  • Cyclopropyl group (C3H5) attached to the 1st position
  • Carboxylic acid group (COOH) attached to the 3rd position [].

These substituents likely influence the molecule's chemical properties and potential reactivity.


Chemical Reactions Analysis

  • Esterification: Reaction with alcohols to form esters [].
  • Amide bond formation: Reaction with amines to form amides [].

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

2.4

Appearance

Light Yellow Solid

Melting Point

240-242 °C

UNII

95HKY59ZG6

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Irritant

Other CAS

86393-33-1

Wikipedia

Fluoroquinolonic acid

Dates

Modify: 2023-08-15

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